3-Amino-2-bromo-4,6-dimethylpyridine
Overview
Description
3-Amino-2-bromo-4,6-dimethylpyridine: is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, characterized by the presence of amino, bromo, and dimethyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-Chloro-4,6-dimethylpyridine-3-amine: This method involves the bromination of 2-chloro-4,6-dimethylpyridine-3-amine using bromine in the presence of a suitable solvent.
From 2,4-Dimethyl-5-aminopyridine: Another synthetic route involves the bromination of 2,4-dimethyl-5-aminopyridine.
Industrial Production Methods: Industrial production of 3-amino-2-bromo-4,6-dimethylpyridine typically involves large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Amino-2-bromo-4,6-dimethylpyridine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under suitable conditions.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives of the original compound.
Reduction Products: Reduced forms of the compound, such as amines or alcohols.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Pharmaceutical Intermediates: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Industry:
Mechanism of Action
The mechanism of action of 3-amino-2-bromo-4,6-dimethylpyridine depends on its specific application. In catalytic reactions, it may act as a ligand, coordinating with metal centers to facilitate the formation of reactive intermediates. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and molecular targets involved can vary based on the context of its use .
Comparison with Similar Compounds
- 2-Amino-5-bromo-4,6-dimethylpyridine
- 3-Amino-2-bromo-6-methylpyridine
- 5-Bromo-4,6-dimethyl-2-pyridinamine
Comparison:
- Structural Differences: The position of the amino and bromo substituents on the pyridine ring can significantly influence the chemical reactivity and physical properties of these compounds .
- Reactivity: 3-Amino-2-bromo-4,6-dimethylpyridine may exhibit different reactivity patterns compared to its analogs due to the specific arrangement of substituents .
- Applications: While similar compounds may share some applications, this compound’s unique structure can make it more suitable for certain reactions or as a precursor for specific products .
Properties
IUPAC Name |
2-bromo-4,6-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCPMPRWVKYCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365909 | |
Record name | 3-Amino-2-bromo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104829-98-3 | |
Record name | 2-Bromo-4,6-dimethyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104829-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-bromo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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